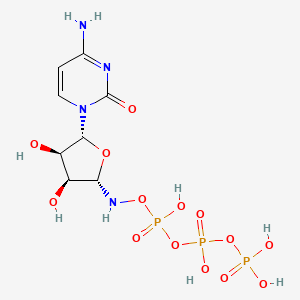
5'-Azacytidine 5'-triphosphate
Overview
Description
5’-Azacytidine 5’-triphosphate, also known as Azacitidine, is a pyrimidine nucleoside analogue . It is used to treat certain subtypes of myelodysplastic syndrome . It is a chemical analog of cytidine, a nucleoside in DNA and RNA . It selectively inhibits the incorporation of [3 H]CTP into RNA by DNA-dependent RNA polymerase, without affecting the incorporation of [3 H]UTP .
Synthesis Analysis
5’-Azacytidine 5’-triphosphate is prepared from 5-azacytidine by chemical phosphorylation . It is a substrate for AMP (CMP) tRNA nucleotidyl transferase from yeast .Molecular Structure Analysis
The molecular structure of 5’-Azacytidine 5’-triphosphate is similar to that of cytidine, but it differs from cytosine by the presence of nitrogen in the C5-position .Chemical Reactions Analysis
5’-Azacytidine 5’-triphosphate can be incorporated into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The decomposition of 5-azacytidine via hydrolysis of the triazine ring is significantly accelerated by a phosphate group on the 5’-position of the nucleotide .Physical And Chemical Properties Analysis
Azacitidine has a molar mass of 244.207 g·mol−1 . It is a small molecule and is approved for use .Scientific Research Applications
Epigenetic Modulation in Cancer Therapy
5’-Azacytidine 5’-triphosphate: is a key player in the epigenetic modulation of genes, including tumor suppressor genes. It has been used as a hypomethylating agent to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The drug works by incorporating into RNA, disrupting nuclear and cytoplasmic RNA metabolism, and subsequently inhibiting protein synthesis .
tRNA Synthesis and Function
This compound serves as a substrate for AMP (CMP)tRNA nucleotidyl transferase from yeast. It is involved in the preparation of tRNAs containing 5’-Azacytidine in their 3′-termini, which are active in the poly(U)-dependent synthesis of poly(Phe) on E. coli ribosomes .
DNA Methyltransferase Inhibition
As a DNA methyltransferase (DNMT) inhibitor, 5’-Azacytidine 5’-triphosphate plays a significant role in the emerging field of epigenetic therapy of cancer. It is one of the most successful epigenetic drugs, despite its relative toxicity and poor chemical stability .
RNA Metabolism and Protein Synthesis
Incorporation of 5’-Azacytidine 5’-triphosphate into RNA leads to a disruption of RNA metabolism, affecting both nuclear and cytoplasmic processes. This disruption results in the inhibition of protein synthesis, which is a critical mechanism in cancer treatment strategies .
Stability and Decomposition in Polynucleotide Chains
The stability of 5’-Azacytidine is affected by the presence of a phosphate group at the 5′-position. When incorporated into a polynucleotide chain as 5’-Azacytidine 5’-triphosphate , the rate of hydrolysis of the triazine ring decreases, which is an important consideration in its application in nucleic acid chemistry .
Aminoacylation of tRNA
5’-Azacytidine 5’-triphosphate: is involved in the aminoacylation of tRNAphe by phenylalanyl-tRNA synthetase from yeast. The aminoacylated tRNAs are functional and can participate in protein synthesis, demonstrating the compound’s role in translation .
Potential in Regenerative Tissue Repair
Preliminary data suggest that 5’-Azacytidine 5’-triphosphate could have applications in regenerative tissue repair strategies. Its role in epigenetic modulation may be harnessed to influence tissue regeneration and repair processes .
Mechanism of Action
Target of Action
5’-Azacytidine 5’-triphosphate, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting their normal metabolism . It also targets the enzyme DNA methyltransferase, impairing DNA methylation .
Mode of Action
Azacitidine has two main mechanisms of action. Firstly, as an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, which impairs DNA methylation . This dual action disrupts the normal functioning of cells and can lead to cell death .
Biochemical Pathways
Azacitidine affects several biochemical pathways. It competes with CTP for incorporation into RNA and inhibits the maturation of ribosomal and transfer RNA . This causes disassembly of polyribosomes and interferes with protein synthesis . Additionally, it inhibits the progression of cells from G1 to S phase .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The elimination half-life of Azacitidine is approximately 4 hours . After administration, it is rapidly absorbed, and its bioavailability can reach up to 89% .
Result of Action
The incorporation of Azacitidine into DNA and RNA results in cell death . It has been shown to induce cytotoxicity, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This leads to the death of abnormal hematopoietic cells in the bone marrow .
Action Environment
The action of Azacitidine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cell, such as cytidine deaminase, can affect the metabolism of Azacitidine . Furthermore, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medications .
Safety and Hazards
Future Directions
Resistance to decitabine and 5-azacytidine, mainstay treatments for myeloid malignancies, originates from adaptive responses of the pyrimidine metabolism network; these responses can be anticipated and thus exploited . Strategies of combining epigenetic manipulation with other ‘new’ drugs aim at increasing the efficacy of the hypomethylating agents .
properties
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUHFDEXOSOCJ-BNHYGAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2226-74-6 | |
| Record name | 5'-Azacytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5'-Azacytidine 5'-triphosphate interact with its target and what are the downstream effects?
A1: 5'-Azacytidine 5'-triphosphate (5-aza-CTP) acts as a potent inhibitor of DNA methyltransferases. [] This inhibition arises from the substitution of nitrogen for carbon at the 5-position of the cytosine ring, leading to a strong, possibly covalent, interaction with the enzyme. [] This interaction prevents methylation of DNA, impacting gene expression patterns and cellular function.
Q2: What is the mechanism behind 5'-Azacytidine 5'-triphosphate's inhibition of uridine-cytidine kinase?
A2: 5-aza-CTP demonstrates competitive inhibition with respect to adenosine 5'-triphosphate and noncompetitive inhibition concerning nucleoside substrates in the uridine-cytidine kinase catalyzed reaction. [] This inhibition specifically impacts the phosphorylation of 5-azacytidine more strongly than that of uridine and cytidine. [] As a result, the intracellular formation of 5-azacytidine nucleotides may be limited due to this feedback inhibition. []
Q3: What are the challenges associated with studying 5'-Azacytidine 5'-triphosphate?
A5: One challenge lies in the inherent instability of 5-aza-CTP in solution, particularly due to the labile triazine ring. [] This instability necessitates careful handling and storage to prevent degradation. Furthermore, analytical methods need to account for potential degradation products to ensure accurate quantification and characterization. Further research into stabilizing formulations or alternative synthetic routes could facilitate easier handling and broader applications of this molecule in research and potentially therapeutic settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)
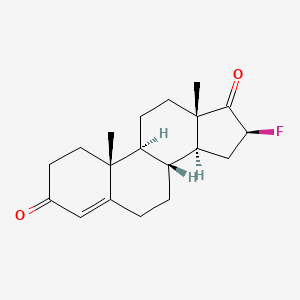
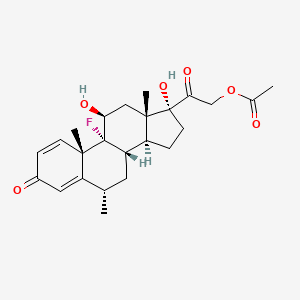
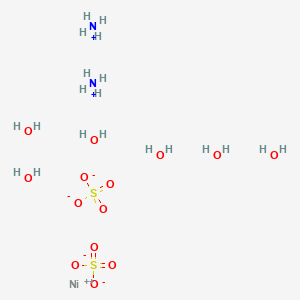
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)
![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)

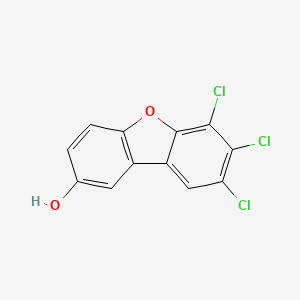


![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
